molecular formula C15H22N2O3 B5162374 1-[4-(2-nitrophenoxy)butyl]piperidine

1-[4-(2-nitrophenoxy)butyl]piperidine

Cat. No.: B5162374
M. Wt: 278.35 g/mol
InChI Key: KKZDJIUNVRLCQL-UHFFFAOYSA-N
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Description

1-[4-(2-Nitrophenoxy)butyl]piperidine is an organic compound with the molecular formula C15H22N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenoxy group attached to a butyl chain

Preparation Methods

The synthesis of 1-[4-(2-nitrophenoxy)butyl]piperidine typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Etherification: The reaction of 2-nitrophenol with a butyl halide to form 2-nitrophenoxybutane.

    Piperidine Introduction: The reaction of 2-nitrophenoxybutane with piperidine under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2-nitrophenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and butyl alcohol.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-nitrophenoxy)butyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-nitrophenoxy)butyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and other interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[4-(2-nitrophenoxy)butyl]piperidine can be compared with other piperidine derivatives, such as:

    1-[4-(2-methoxyphenoxy)butyl]piperidine: Similar structure but with a methoxy group instead of a nitro group.

    1-[4-(2-chlorophenoxy)butyl]piperidine: Contains a chloro group instead of a nitro group.

    1-[4-(2-aminophenoxy)butyl]piperidine: Contains an amino group instead of a nitro group.

The presence of the nitro group in this compound imparts unique chemical and biological properties, making it distinct from these similar compounds.

Properties

IUPAC Name

1-[4-(2-nitrophenoxy)butyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-17(19)14-8-2-3-9-15(14)20-13-7-6-12-16-10-4-1-5-11-16/h2-3,8-9H,1,4-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZDJIUNVRLCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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